molecular formula C11H15N7OS2 B15154827 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15154827
M. Wt: 325.4 g/mol
InChI Key: YTFXNZOOCIRHSD-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, antiviral, and antibacterial properties .

Preparation Methods

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol reagent to form the sulfanyl derivative. This intermediate is then reacted with N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound inhibits the activity of these targets, leading to the disruption of essential biological pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide include:

The uniqueness of this compound lies in its dual activity against both cancer cells and infectious agents, making it a versatile compound for therapeutic development .

Properties

Molecular Formula

C11H15N7OS2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H15N7OS2/c1-2-3-9-17-18-11(21-9)16-8(19)5-20-10-14-6(12)4-7(13)15-10/h4H,2-3,5H2,1H3,(H,16,18,19)(H4,12,13,14,15)

InChI Key

YTFXNZOOCIRHSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

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